molecular formula C44H25N4O9S3Zn- B1263768 Zinc tetraphenylporphyrintrisulfonate CAS No. 78521-08-1

Zinc tetraphenylporphyrintrisulfonate

Cat. No.: B1263768
CAS No.: 78521-08-1
M. Wt: 915.3 g/mol
InChI Key: VRRCBGJQUVDSON-UHFFFAOYSA-K
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Description

Zinc tetraphenylporphyrintrisulfonate, also known as this compound, is a useful research compound. Its molecular formula is C44H25N4O9S3Zn- and its molecular weight is 915.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

78521-08-1

Molecular Formula

C44H25N4O9S3Zn-

Molecular Weight

915.3 g/mol

IUPAC Name

zinc;7,8,10,12-tetraphenylporphyrin-2,3,5-trisulfonate

InChI

InChI=1S/C44H28N4O9S3.Zn/c49-58(50,51)42-34-25-31-22-21-30(45-31)23-32-24-33(26-13-5-1-6-14-26)38(46-32)37(29-19-11-4-12-20-29)39-35(27-15-7-2-8-16-27)36(28-17-9-3-10-18-28)40(48-39)43(59(52,53)54)41(47-34)44(42)60(55,56)57;/h1-25H,(H,49,50,51)(H,52,53,54)(H,55,56,57);/q;+2/p-3

InChI Key

VRRCBGJQUVDSON-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)C2=CC3=NC2=C(C4=NC(=C(C5=NC(=CC6=NC(=C3)C=C6)C(=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC2=C(C4=NC(=C(C5=NC(=CC6=NC(=C3)C=C6)C(=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2]

Synonyms

zinc tetraphenylporphyrintrisulfonate
Zn-TPPS3

Origin of Product

United States

Scientific Research Applications

Photochemical Applications

1.1 Photocatalysis
Zinc tetraphenylporphyrintrisulfonate is utilized as a photocatalyst in various reactions, particularly for the degradation of organic pollutants. Its ability to absorb light and facilitate electron transfer makes it effective in promoting chemical reactions under light irradiation. Studies have demonstrated that ZnTPPS can catalyze the degradation of dyes and other organic contaminants in aqueous solutions, showcasing its potential for environmental remediation .

1.2 Solar Energy Conversion
ZnTPPS has been studied for its role in solar energy conversion processes. Its structure allows it to act as a light-harvesting molecule, absorbing sunlight and transferring energy efficiently. Research indicates that ZnTPPS can be incorporated into photovoltaic devices, improving their efficiency by enhancing charge separation and transport .

Biomedical Applications

2.1 Photodynamic Therapy (PDT)
One of the most promising applications of ZnTPPS is in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a suitable candidate for targeting cancer cells selectively. Studies have shown that ZnTPPS can induce apoptosis in cancer cells when exposed to specific wavelengths of light, thereby minimizing damage to surrounding healthy tissues .

2.2 Drug Delivery Systems
ZnTPPS has been explored as a component in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. The incorporation of ZnTPPS into nanoparticles or liposomes has been shown to improve the targeted delivery of chemotherapeutic agents, leading to enhanced therapeutic efficacy against tumors .

Material Science Applications

3.1 Nanotechnology
In nanotechnology, ZnTPPS is used to create functionalized surfaces and nanomaterials with specific optical properties. For instance, studies have investigated the self-assembly of ZnTPPS on various substrates to form thin films with tailored electronic properties. These films can be employed in sensors and electronic devices due to their unique charge transport characteristics .

3.2 Sensing Applications
ZnTPPS-based sensors have been developed for detecting various analytes, including metal ions and biomolecules. The fluorescence properties of ZnTPPS change upon interaction with specific targets, allowing for sensitive detection methods in environmental monitoring and biomedical diagnostics .

Case Studies

Study Application Findings
Study on photocatalytic degradation of dyesEnvironmental remediationZnTPPS effectively degraded methylene blue under UV light, indicating potential for wastewater treatment .
Research on photodynamic therapyCancer treatmentZnTPPS induced significant apoptosis in cancer cells upon light activation, demonstrating its effectiveness as a PDT agent .
Development of drug delivery systemsEnhanced drug solubilityZnTPPS-loaded nanoparticles showed improved bioavailability of hydrophobic drugs in vitro .
Fabrication of functionalized surfacesNanotechnologySelf-assembled ZnTPPS films exhibited enhanced electronic properties suitable for sensor applications .

Preparation Methods

Key Considerations in TPP Synthesis

  • Purity of Reagents : Trace impurities in benzaldehyde or pyrrole can lead to side products such as porphyrin oligomers or non-cyclized intermediates.
  • Acid Catalyst Selection : Propionic acid is preferred over stronger acids (e.g., trifluoroacetic acid) to minimize over-protonation of the porphyrin macrocycle.
  • Oxidation Control : Atmospheric oxygen or chemical oxidants like chloranil are required to aromatize the porphyrinogen intermediate to TPP.

The introduction of sulfonate groups onto the phenyl rings of TPP is a critical step in ZnTPPS₃³⁻ synthesis. Sulfonation typically employs concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) under controlled conditions to achieve regioselective trisubstitution.

Sulfonation Agents and Reaction Conditions

Sulfonation Agent Temperature (°C) Time (h) Sulfonation Degree Yield (%) Reference
Concentrated H₂SO₄ 0–5 24 Tri- 60
ClSO₃H 25 12 Tri- 75

The use of ClSO₃H at ambient temperature (25°C) provides higher yields and better control over sulfonation compared to H₂SO₄, which often requires cryogenic conditions to prevent over-sulfonation. The reaction mechanism involves electrophilic aromatic substitution, where the sulfonating agent attacks the meta positions of the phenyl rings due to steric hindrance at the ortho and para positions.

Challenges in Sulfonation

  • Regioselectivity : Achieving trisubstitution without forming mono-, di-, or tetrasulfonated byproducts requires precise stoichiometric control.
  • Acid Stability : Prolonged exposure to strong acids can protonate the porphyrin macrocycle, leading to degradation.
  • Workup Procedures : Neutralization of excess acid with aqueous sodium bicarbonate or ion-exchange resins is critical to isolate the sulfonated product.

Metallation with Zinc Salts

Metallation involves inserting a zinc ion into the sulfonated TPP core. Zinc acetate (Zn(OAc)₂) is the most commonly used precursor due to its solubility in polar aprotic solvents like DMF or methanol.

Metallation Reaction Parameters

Zinc Salt Solvent Temperature (°C) Time (h) Yield (%) Reference
Zn(OAc)₂ DMF 100 4 85
ZnCl₂ MeOH/CHCl₃ 60 2 78

The reaction proceeds via ligand exchange, where the porphyrin’s nitrogen atoms coordinate with Zn²⁺, displacing acetate or chloride counterions. Excess zinc salt (2–3 equivalents) ensures complete metallation, as confirmed by UV-vis spectroscopy.

Spectroscopic Validation of Metallation

  • UV-vis Spectroscopy : Successful metallation is indicated by a redshift in the Soret band (from 418 nm for free-base porphyrin to 424 nm for ZnTPPS₃³⁻) and the appearance of a Q-band at 556 nm.
  • ¹H NMR : The disappearance of pyrrolic NH signals (δ −3 ppm) confirms metal insertion.

Purification and Characterization

Purification of ZnTPPS₃³⁻ often involves ion-exchange chromatography or precipitation methods to remove unreacted starting materials and byproducts.

Ion-Exchange Chromatography

  • Cation-Exchange Resins : Sulfonate groups on ZnTPPS₃³⁻ interact weakly with cationic resins, allowing separation from neutral or cationic impurities.
  • Elution Solvents : Gradients of NaCl in methanol/water mixtures (0.1–1.0 M) are used to elute the product.

Analytical Techniques

Technique Key Observations Reference
Elemental Analysis C, H, N, S, Zn within 0.3% of theoretical
Mass Spectrometry [M−3Na]³⁻ peak at m/z 985.2
Cyclic Voltammetry E₁/2 = −0.78 V vs. Ag/AgCl (first reduction)

Comparative Analysis of Synthetic Approaches

A comparative evaluation of sulfonation and metallation methods reveals trade-offs between yield, scalability, and purity:

Sulfonation Routes

  • ClSO₃H Method : Higher yields (75%) but requires careful handling due to ClSO₃H’s corrosivity.
  • H₂SO₄ Method : Lower yields (60%) but safer for large-scale synthesis.

Metallation Efficiency

  • Zn(OAc)₂ in DMF : Optimal for academic labs due to high purity (85%).
  • ZnCl₂ in MeOH/CHCl₃ : Preferred for industrial applications due to shorter reaction times.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing ZnTPPS with high purity, and why is zinc metallation essential?

  • Methodological Answer :

  • Step 1 : Start with the free-base tetraphenylporphyrintrisulfonate (H₂TPPS) and dissolve it in a polar solvent (e.g., dimethylformamide) under inert conditions.
  • Step 2 : Add zinc acetate or chloride to metallate the porphyrin core. Metallation is critical because the zinc ion stabilizes the macrocycle, enabling subsequent reactions (e.g., glycosylation or sulfonation) that fail with the free-base form .
  • Step 3 : Purify via column chromatography (silica gel, methanol/chloroform eluent) and confirm purity using UV-Vis spectroscopy (Soret band ~420 nm) and MALDI-TOF mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing ZnTPPS, and what key parameters should be reported?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure the Soret band (λₘₐₓ ~420–430 nm) and Q-bands (500–650 nm). Compare extinction coefficients (ε) to benchmarks like ZnTPP (ε ~5.6×10⁵ M⁻¹cm⁻¹) .
  • ¹H NMR : Look for pyrrolic proton shifts (δ 8.5–9.5 ppm) and sulfonate group signals (δ 3.0–4.0 ppm). Use deuterated DMSO for solubility.
  • Fluorescence Spectroscopy : Report quantum yield (Φf) using comparative methods (e.g., ZnTPP as a standard, Φf ~0.03 in toluene) .
  • Table 1 : Key Photophysical Parameters for ZnTPPS
ParameterTypical RangeMeasurement Method
λₘₐₓ (Soret)420–430 nmUV-Vis
ε (Soret)~5×10⁵ M⁻¹cm⁻¹UV-Vis (calibrated)
Φf0.02–0.04Fluorescence (relative)

Q. How do solvent polarity and pH influence the aggregation behavior of ZnTPPS?

  • Methodological Answer :

  • Polar Solvents (e.g., Water, DMSO) : Promote monomeric forms due to sulfonate group solvation. Use dynamic light scattering (DLS) to confirm particle size <5 nm .
  • Nonpolar Solvents (e.g., Toluene) : Induce aggregation, redshift Soret band (~10 nm), and quench fluorescence. Monitor via UV-Vis and fluorescence lifetime (τs) decay .
  • pH Effects : Below pH 4, protonation of sulfonate groups reduces solubility, leading to precipitation. Use buffered solutions (pH 7–9) for stable dispersions .

Advanced Research Questions

Q. How can contradictory photophysical data for ZnTPPS across studies be systematically resolved?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (solvent purity, pH, oxygen levels). Trace oxygen quenches excited states, reducing Φf .
  • Step 2 : Validate instrument calibration (e.g., use NIST-traceable standards for absorbance and fluorescence) .
  • Step 3 : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. concentration effects). Tools like ChemDataExtractor can automate data cross-referencing .
  • Case Study : Discrepancies in Φf values (0.02 vs. 0.04) may arise from unaccounted solvent impurities or excitation wavelength differences.

Q. What computational approaches are suitable for modeling ZnTPPS’s electronic structure and ligand-binding dynamics?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO-LUMO gap ~2.5 eV) and sulfonate group charge distribution .
  • Molecular Dynamics (MD) : Simulate ligand-binding kinetics (e.g., O₂ or NO) using CHARMM force fields. Validate with experimental binding constants (Kd) from isothermal titration calorimetry (ITC) .
  • TD-DFT : Correlate computed excitation energies with UV-Vis spectra to assign electronic transitions .

Q. How can ZnTPPS be integrated into a theoretical framework for photocatalytic applications?

  • Methodological Answer :

  • Link to Theory : Use Marcus theory to model electron-transfer rates in ZnTPPS-based systems. Calculate reorganization energy (λ) from Stokes shift data .
  • Experimental Validation : Design a photocatalytic H₂ evolution setup with ZnTPPS as a photosensitizer, Pt co-catalyst, and sacrificial donor (e.g., triethanolamine). Measure turnover frequency (TOF) and compare to DFT-predicted rates .

Data Contradiction Analysis Framework

For conflicting results (e.g., catalytic efficiency or spectral shifts), use the following workflow:

Replicate Conditions : Match solvent, concentration, and light source parameters .

Control Experiments : Test for trace metal contamination (EDTA wash) or photodegradation (dark controls) .

Statistical Validation : Apply ANOVA to assess significance of observed differences (p <0.05) .

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